molecular formula C9H7F2NO3S2 B14881868 2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B14881868
M. Wt: 279.3 g/mol
InChI Key: DMVZJKHFUXJCCB-UHFFFAOYSA-N
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Description

2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound with the molecular formula C8H5F2NO2S2. It is known for its applications in various fields, including medicine and agriculture, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of benzo[d]isothiazol-3(2H)-one with 2,2-difluoroethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
  • Benzothiazole-2-thiol derivatives

Uniqueness

2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H7F2NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

2-(2,2-difluoroethylsulfanyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C9H7F2NO3S2/c10-8(11)5-16-12-9(13)6-3-1-2-4-7(6)17(12,14)15/h1-4,8H,5H2

InChI Key

DMVZJKHFUXJCCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SCC(F)F

Origin of Product

United States

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